N-[4-(2,4-dichlorophenoxy)-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine
Description
N-[4-(2,4-Dichlorophenoxy)-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine (CAS: 339011-46-0) is a pyrimidine derivative characterized by a trifluoromethyl group at position 6, a 2,4-dichlorophenoxy substituent at position 4, and an N-isopropylamine group at position 2 of the pyrimidine ring (Fig. 1). Its molecular formula is C₁₄H₁₂Cl₂F₃N₃O, with a molecular weight of 366.17 g/mol . This compound is structurally related to agrochemicals and pharmaceuticals, where pyrimidine scaffolds are often leveraged for their bioactivity and metabolic stability.
Properties
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-propan-2-yl-6-(trifluoromethyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2F3N3O/c1-7(2)20-13-21-11(14(17,18)19)6-12(22-13)23-10-4-3-8(15)5-9(10)16/h3-7H,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZTYFJZQWHZPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=CC(=N1)OC2=C(C=C(C=C2)Cl)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,4-dichlorophenoxy)-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine involves several key steps:
Formation of 2,4-dichlorophenoxyacetic acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.
Cyclization to form pyrimidine ring: The 2,4-dichlorophenoxyacetic acid is then reacted with trifluoroacetic anhydride and ammonia to form the pyrimidine ring.
Substitution reaction: The resulting intermediate is then subjected to a substitution reaction with isopropylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,4-dichlorophenoxy)-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed under basic or acidic conditions.
Major Products
Scientific Research Applications
N-[4-(2,4-dichlorophenoxy)-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine has several scientific research applications:
Chemistry: It is used as a model compound in studying herbicide mechanisms and developing new herbicidal agents.
Biology: Research on its effects on plant physiology and its role in weed control.
Medicine: Investigations into its potential use in developing new pharmaceuticals.
Industry: Utilized in the formulation of herbicidal products for agricultural and residential use.
Mechanism of Action
The mechanism of action of N-[4-(2,4-dichlorophenoxy)-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine involves its role as a synthetic auxin. It mimics the natural plant hormone auxin, leading to uncontrolled growth and eventually plant death. The compound targets specific pathways involved in cell elongation and division, disrupting normal plant growth processes.
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Properties
<sup>*</sup>Predicted using fragment-based methods.
- logP Trends : Chlorine and trifluoromethyl groups increase hydrophobicity, while methoxy or sulfonamide groups enhance solubility.
- Metabolic Stability : The trifluoromethyl group in the target compound resists oxidative metabolism, prolonging half-life compared to nitro or ester analogs .
Biological Activity
N-[4-(2,4-dichlorophenoxy)-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine is a compound of significant interest in pharmacological research due to its potential biological activities, particularly as a P2X4 receptor antagonist. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C13H10Cl2F3N3O
- Molecular Weight : 335.14 g/mol
- CAS Number : 339011-14-2
The compound features a complex structure with a pyrimidine ring substituted with both dichlorophenoxy and trifluoromethyl groups, which contribute to its biological activity.
This compound primarily functions as an antagonist of the P2X4 receptor. The P2X4 receptor is part of the purinergic receptor family and plays a crucial role in pain signaling pathways. By inhibiting this receptor, the compound may provide therapeutic benefits in managing pain, particularly in conditions characterized by neurogenic pain.
In Vitro Studies
- Cell Viability and Toxicity :
- Dose-Response Curves :
In Vivo Studies
Case Study: Pain Management
A study involving animal models of neuropathic pain reported that administration of this compound resulted in significant reductions in pain behaviors compared to control groups receiving saline or vehicle treatments. This suggests its potential utility as a therapeutic agent for chronic pain conditions .
Pharmacokinetics and ADME Properties
Research into the absorption, distribution, metabolism, and excretion (ADME) properties of this compound indicates favorable bioavailability profiles. Preliminary data suggest that the compound is well absorbed when administered orally and exhibits moderate metabolic stability .
Comparative Analysis with Similar Compounds
| Compound Name | Mechanism of Action | Efficacy | Reference |
|---|---|---|---|
| This compound | P2X4 antagonist | High | |
| Paroxetine | P2X4 antagonist | Moderate | |
| Other Diazepine Derivatives | Various | Variable |
This table highlights the comparative efficacy of this compound against other known compounds with similar mechanisms.
Q & A
Q. Table 1: Reaction Optimization Parameters
| Step | Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Phenoxy substitution | 2,4-Dichlorophenol, K₂CO₃ | DMF | 90 | 65–75 |
| Amine introduction | Isopropylamine | DMF | 80 | 70–80 |
Advanced Question: How can structural ambiguities in the pyrimidine core be resolved using crystallographic data?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for resolving structural ambiguities. For example, dihedral angles between the pyrimidine ring and substituents (e.g., dichlorophenoxy group) can be measured to confirm conformational stability. In related pyrimidines, intramolecular hydrogen bonds (e.g., N–H⋯N) stabilize planar configurations, as seen in polymorphic forms of similar compounds .
- Key Metrics: Bond lengths (C–Cl: ~1.73 Å), torsion angles (phenoxy group: ~12–15° deviation from pyrimidine plane).
- Contradiction Handling: Discrepancies in dihedral angles between computational models (DFT) and experimental SCXRD data may arise due to crystal packing forces.
Basic Question: What in vitro assays are suitable for initial bioactivity screening of this compound?
Methodological Answer:
- Antimicrobial Activity: Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MIC values <50 µg/mL indicating potential .
- Enzyme Inhibition: Fluorescence-based assays (e.g., kinase inhibition using ATP-competitive probes).
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Question: How can contradictory bioactivity results between enzyme assays and cell-based models be addressed?
Methodological Answer:
Contradictions may arise from:
- Membrane Permeability: Poor cellular uptake despite high enzyme affinity.
- Solution: Measure logP (e.g., HPLC-derived) to assess lipophilicity. Optimize with prodrug strategies (e.g., esterification).
- Off-Target Effects: Use siRNA knockdown or CRISPR-Cas9 to validate target specificity.
- Metabolic Instability: Perform LC-MS/MS stability studies in liver microsomes .
Q. Table 2: Case Study – Resolving Bioactivity Discrepancies
| Assay Type | Result | Probable Cause | Mitigation Strategy |
|---|---|---|---|
| Enzyme IC₅₀ = 10 nM | No activity in cells | Low permeability | Modify with PEGylation |
| Cell IC₅₀ = 5 µM | High cytotoxicity | Off-target binding | Isozyme profiling |
Basic Question: What analytical techniques validate purity and structural integrity?
Methodological Answer:
- HPLC-PDA: Purity >95% (C18 column, acetonitrile/water gradient).
- NMR: ¹H/¹³C NMR to confirm substituent positions (e.g., trifluoromethyl at C6: δ ~110 ppm in ¹³C).
- HRMS: Exact mass confirmation (Calc. for C₁₄H₁₂Cl₂F₃N₃O: 366.17 g/mol) .
Advanced Question: How do steric and electronic effects of the trifluoromethyl group influence reactivity?
Methodological Answer:
The -CF₃ group is electron-withdrawing, reducing electron density at C4/C6 positions and directing electrophilic attacks to C2/C5. Steric hindrance from the isopropylamine group may slow SNAr reactions. Computational modeling (DFT) predicts:
- Charge Distribution: Mulliken charges at C4: +0.15 e (vs. +0.08 e in non-CF₃ analogs).
- Reactivity: Slower kinetics in Suzuki couplings compared to methyl analogs .
Basic Question: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE: Gloves, goggles, and lab coats.
- Ventilation: Use fume hoods due to potential dust inhalation.
- Waste Disposal: Incinerate in halogen-resistant containers (contains Cl, F) .
Advanced Question: How can computational tools predict metabolic pathways for this compound?
Methodological Answer:
- Software: Use Schrödinger’s ADMET Predictor or SwissADME.
- Predicted Sites: Oxidative metabolism at the isopropylamine group (CYP3A4-mediated).
- Validation: Compare with in vitro microsomal assays (e.g., t₁/₂ in human liver microsomes) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
